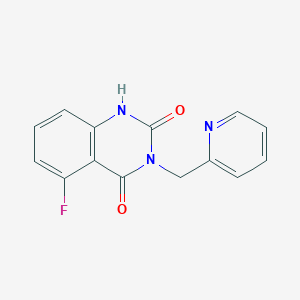
5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling, which plays a critical role in cancer cell proliferation, survival, and metastasis.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Behavior
A study by Garre et al. (2019) explored the synthesis of a fluorescent family of unsymmetrical organoboron complexes containing derivatives similar to 5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, indicating potential utility in bioorthogonal chemistry (Garre et al., 2019).
Facile Synthesis of Substituted Compounds
Tran et al. (2005) described a new synthesis process for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. This synthesis involves the generation of the dianion of urea and the subsequent formation of the quinazolinedione ring, demonstrating a straightforward method to create substituted derivatives of quinazoline-2,4-diones (Tran et al., 2005).
Synthesis of Nucleoside Derivatives
El‐Barbary et al. (1995) conducted a study on the synthesis of nucleoside derivatives from quinazoline-2,4(1H,3H)-diones. This research indicates the potential of quinazoline-2,4-diones in the field of nucleoside chemistry, particularly for the development of modified nucleosides (El‐Barbary et al., 1995).
Catalytic Fixation of Carbon Dioxide
Kimura et al. (2012) explored the use of quinazoline-2,4(1H,3H)-diones in the efficient catalytic fixation of carbon dioxide, converting various 2-aminobenzonitriles into corresponding quinazoline-2,4(1H,3H)-diones. This process highlights the potential application of these compounds in carbon dioxide capture and utilization (Kimura et al., 2012).
Antimicrobial and Antiviral Potential
Several studies have investigated the antimicrobial and antiviral properties of quinazoline-2,4-diones. For instance, Aguirre et al. (2020) identified a derivative acting as a catalytic inhibitor of DNA gyrase, demonstrating potential as a novel antibacterial agent (Aguirre et al., 2020). Additionally, Gütschow et al. (1995) synthesized N-oxides of new heterocyclic systems, showing significant antiviral activity against various viruses (Gütschow et al., 1995).
Propiedades
IUPAC Name |
5-fluoro-3-(pyridin-2-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-10-5-3-6-11-12(10)13(19)18(14(20)17-11)8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYIFHZKIAMVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=C3F)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)
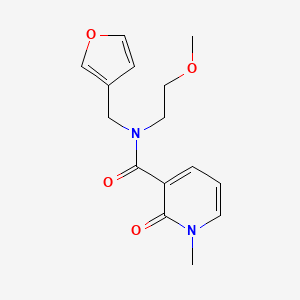

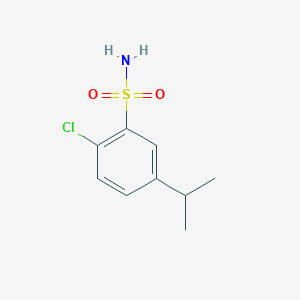
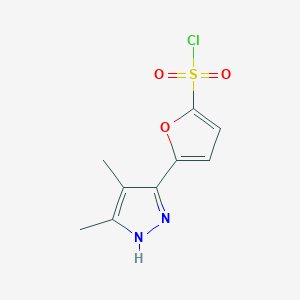
![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
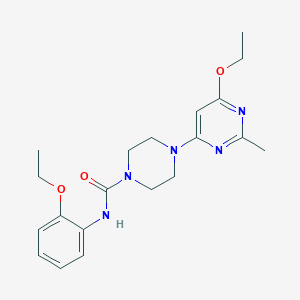

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)
![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)
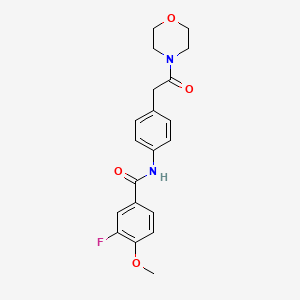
![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)